![molecular formula C14H38Cl4N4 B045056 N1,N12-Diethylspermine tetrahydrochloride CAS No. 113812-15-0](/img/structure/B45056.png)
N1,N12-Diethylspermine tetrahydrochloride
Overview
Description
N1,N12-Diethylspermine tetrahydrochloride is a powerful antineoplastic agent in cultured cells and animal tumors . It is an inhibitor of polyamine synthases and a suppressor of mitochondrial DNA synthesis .
Molecular Structure Analysis
The molecular weight of N1,N12-Diethylspermine tetrahydrochloride is 404.29 . Its molecular formula is C14H34N4.4HCl . The InChI Key is SCYOBNRPMHJGLB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N1,N12-Diethylspermine tetrahydrochloride is soluble to 100 mM in water . It should be stored at room temperature .Scientific Research Applications
- In cultured cells and animal tumors, it demonstrates an impressive IC50 value of 0.2 μM in L1210 cells .
- The latter compound can increase enzyme activity by 200-1000 fold . Researchers study its effects on polyamine metabolism and cellular homeostasis.
Antineoplastic Activity
Spermidine/Spermine N1-Acetyltransferase Induction: (Comparison with N1,N11-Diethylnorspermine):
Mechanism of Action
Target of Action
N1,N12-Diethylspermine tetrahydrochloride, also known as BE 343 tetrahydrochloride, primarily targets polyamine synthases . Polyamine synthases are enzymes that play a crucial role in the synthesis of polyamines, which are organic compounds involved in cellular growth and proliferation.
Mode of Action
This compound acts as an inhibitor of polyamine synthases . By inhibiting these enzymes, it disrupts the synthesis of polyamines, thereby affecting cellular processes that rely on these compounds. Additionally, it acts as a suppressor of mitochondrial DNA synthesis , which can further impact cellular function and growth.
Biochemical Pathways
The inhibition of polyamine synthases disrupts the polyamine biosynthesis pathway , leading to a decrease in the levels of polyamines within the cell . This can have downstream effects on various cellular processes, including DNA replication, transcription, and translation, as well as cell growth and proliferation.
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed within the body
Result of Action
As a result of its action, N1,N12-Diethylspermine tetrahydrochloride exhibits antineoplastic activity . It has been shown to be a powerful agent in cultured cells and animal tumors, with an IC50 of 0.2 μM in L1210 cells . This suggests that it may have potential therapeutic applications in the treatment of cancer.
Safety and Hazards
The safety data sheet for N1,N12-Diethylspermine tetrahydrochloride suggests that in case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
properties
IUPAC Name |
N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine;tetrahydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34N4.4ClH/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2;;;;/h15-18H,3-14H2,1-2H3;4*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYOBNRPMHJGLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCCCCNCCCNCC.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H38Cl4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N12-Diethylspermine tetrahydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.